4-Isopropylphenoxyacetic acid

Description

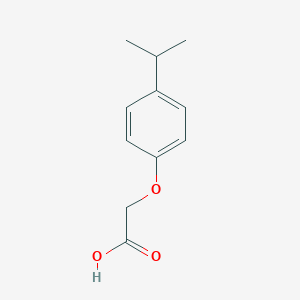

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-ylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVCSFOUVDLTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167739 | |

| Record name | 4-Isopropylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643-16-9 | |

| Record name | 4-Isopropylphenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Identification and Properties

An In-Depth Technical Guide to 4-Isopropylphenoxyacetic Acid

This guide provides an in-depth technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its physicochemical properties, a validated synthesis protocol with mechanistic insights, analytical characterization techniques, and critical safety considerations.

This compound, identified by the CAS Number 1643-16-9 , is an aromatic carboxylic acid derivative.[1][2][3][4][5] Its structure, featuring a phenoxyacetic acid core with an isopropyl group at the para position, makes it a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical industry. Its utility stems from its structural similarity to compounds with known biological activity, such as fibrate drugs used to manage cholesterol.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 1643-16-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [2][3] |

| IUPAC Name | 2-(4-propan-2-ylphenoxy)acetic acid | [1][3] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 85-87 °C | [2] |

| Boiling Point | 72-75 °C (at 3 Torr) | [2] |

| pKa (Predicted) | 3.21 ± 0.10 | [2] |

| InChIKey | FPVCSFOUVDLTDG-UHFFFAOYSA-N | [1][2][3] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is typically achieved via a two-step process: a Williamson ether synthesis followed by saponification (ester hydrolysis). This pathway is efficient and relies on well-understood reaction mechanisms, ensuring high yield and purity when executed correctly.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Step 1: Williamson Ether Synthesis of Ethyl 4-isopropylphenoxyacetate

This step forms the ether linkage. 4-Isopropylphenol is deprotonated by a weak base to form a phenoxide nucleophile, which then attacks the electrophilic carbon of ethyl bromoacetate.

-

Causality: Potassium carbonate (K₂CO₃) is chosen as the base because it is strong enough to deprotonate the phenol (pKa ~10) but not so strong that it would promote side reactions like hydrolysis of the ester. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

Protocol:

-

Dissolve 4-Isopropylphenol (1.0 eq) in dimethylformamide (DMF).

-

Add potassium carbonate (2.0 eq) to the solution. The excess base ensures complete deprotonation of the phenol.

-

Add ethyl bromoacetate (1.5 eq) dropwise to the mixture. The substoichiometric excess ensures the reaction goes to completion.

-

Stir the reaction mixture vigorously at room temperature for 48 hours.

-

Upon completion (monitored by TLC), dilute the mixture with water and extract the product with a suitable organic solvent like diethyl ether.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-isopropylphenoxyacetate.[2]

Step 2: Saponification to this compound

This is a classic base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylate salt, which is then protonated in an acidic workup.

-

Causality: Sodium hydroxide (NaOH) provides the hydroxide ions that act as a nucleophile, attacking the ester carbonyl. Methanol is used as a co-solvent to ensure miscibility of the aqueous NaOH solution and the organic ester. The reaction is typically rapid at room temperature.

Protocol:

-

Dissolve the crude ethyl 4-isopropylphenoxyacetate (1.0 eq) from Step 1 in methanol.

-

Add a 2N aqueous solution of sodium hydroxide (NaOH) (1.5 eq).

-

Stir the mixture at room temperature for 3 hours.[2]

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Dissolve the remaining residue in water and acidify to a pH < 7 using 1N hydrochloric acid (HCl). This protonates the sodium carboxylate salt, causing the desired carboxylic acid to precipitate.

-

Extract the final product with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[2] A yield of ~94% can be expected.[2]

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of chromatographic and spectroscopic methods should be employed.

Analytical Validation Workflow

Caption: Standard workflow for analytical validation of a synthesized compound.

Key Characterization Data

-

Nuclear Magnetic Resonance (¹H NMR): This technique provides information about the electronic environment of protons in the molecule, confirming the connectivity of the structure.

-

Expected ¹H NMR signals (400 MHz, CDCl₃): δ 7.17 (d, 2H), 6.86 (d, 2H), 4.66 (s, 2H), 2.87 (m, 1H), 1.22 (d, 6H).[2]

-

Interpretation: The doublets at 7.17 and 6.86 ppm are characteristic of a para-substituted benzene ring. The singlet at 4.66 ppm corresponds to the two protons on the methylene group (—OCH₂—). The multiplet at 2.87 ppm and the doublet at 1.22 ppm confirm the presence of the isopropyl group.

-

-

Mass Spectrometry (MS): This provides the mass-to-charge ratio, confirming the molecular weight of the compound.

-

Expected MS (APCI): m/z 195.3 [M+H]⁺.[2]

-

Interpretation: This result corresponds to the molecular weight of the compound (194.23 g/mol ) plus the mass of a proton, which is consistent with the expected structure.

-

Applications in Research and Development

While not an end-product itself, this compound is a valuable intermediate. Phenoxyacetic acid derivatives are known to possess a wide spectrum of physiological activities, including use as herbicides and active pharmaceutical ingredients.[6][7][8]

-

Drug Discovery: This compound serves as a scaffold for creating analogues of existing drugs. For instance, its structure is related to fibrates like Ciprofibrate, which are used to lower triglycerides. Researchers can use it to synthesize novel compounds with potentially improved efficacy, selectivity, or pharmacokinetic profiles for targets like peroxisome proliferator-activated receptors (PPARs).

-

Building Block in Organic Synthesis: The carboxylic acid functional group is highly versatile and can be readily converted into other functionalities such as esters, amides, or acid chlorides, enabling its incorporation into a wide range of larger, more complex target molecules.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. Information is derived from data on the compound and structurally related phenoxyacetic acids.

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Use only in a well-ventilated area or under a chemical fume hood.[10][11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Avoid breathing dust.[9]

-

Wash hands thoroughly after handling.[9]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11]

-

-

First Aid Measures:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

-

This compound. NIST Chemistry WebBook, NIST Standard Reference Database Number 69.[Link]

-

4-Isopropylphenoxy Acetic Acid. ChemGenes India.[Link]

-

2-(2-Isopropylphenoxy)acetic acid. ResearchGate.[Link]

- Method for synthesizing phenoxyacetic acid derivative.

-

Phenoxyacetic Acid. PubChem, National Institutes of Health.[Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | 1643-16-9 [chemicalbook.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. chemgenesindia.com [chemgenesindia.com]

- 5. parchem.com [parchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]

- 8. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to the Physical Properties of 4-Isopropylphenoxyacetic Acid

Introduction

4-Isopropylphenoxyacetic acid (CAS No. 1643-16-9) is an aryloxyalkanoic acid derivative characterized by an isopropyl group substituted on the phenoxy ring. This class of compounds has garnered interest in various fields, including pharmaceuticals and agrochemicals, due to the versatile chemical handle provided by the carboxylic acid and the lipophilic nature of the isopropyl-substituted aromatic ring.[1] A thorough understanding of its physical properties is paramount for researchers in drug development and chemical synthesis, as these characteristics govern its behavior in both biological and chemical systems, influencing everything from reaction kinetics and purification to formulation and bioavailability.

This guide provides an in-depth analysis of the core physicochemical and spectroscopic properties of this compound. It is intended to serve as a practical resource for researchers, offering not only established data but also the underlying methodologies for its empirical validation.

Compound Identification

Precise identification is the foundation of any chemical study. The essential identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Registry Number | 1643-16-9 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₄O₃ | [2][3][5] |

| Molecular Weight | 194.23 g/mol | [3][4] |

| IUPAC Name | 2-(4-propan-2-ylphenoxy)acetic acid | [3] |

| Synonyms | [(4-Isopropylphenyl)oxy]acetic acid, this compound, 2-[4-(1-Methylethyl)phenoxy]acetic acid | [3] |

| InChI | InChI=1S/C11H14O3/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | [2][3] |

| InChIKey | FPVCSFOUVDLTDG-UHFFFAOYSA-N | [2][3] |

Physicochemical Properties

The physical state, solubility, and acidic character of a compound are critical parameters for its application in research and development. These properties dictate the selection of appropriate solvent systems for synthesis and purification, as well as the design of formulation and delivery strategies in drug development.

| Property | Value | Notes | Source(s) |

| Appearance | Off-white to light yellow solid | Crystalline nature. | [3] |

| Melting Point | 85-87 °C | A narrow range indicates high purity. | [3][4] |

| Boiling Point | 72-75 °C @ 3 Torr | Decomposes at atmospheric pressure. The specified value is under vacuum. | [3] |

| pKa | 3.21 ± 0.10 (Predicted) | As a carboxylic acid, it is a weak acid. The predicted value suggests it is slightly stronger than acetic acid (pKa ~4.8). | [3] |

| Solubility | Soluble in methanol, ethyl acetate, DMF. Sparingly soluble in water. | The nonpolar isopropylphenyl group reduces aqueous solubility, while the carboxylic acid moiety allows for solubility in polar organic solvents and aqueous alkaline solutions. | [3][6] |

Spectroscopic Data

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The key spectral features for this compound are detailed below.

-

¹H Nuclear Magnetic Resonance (NMR) : The proton NMR spectrum provides a distinct fingerprint of the molecule's hydrogen environments. Data acquired on a 400 MHz instrument in CDCl₃ shows characteristic peaks.[3]

-

δ 7.17 (d, 2H) : Corresponds to the two aromatic protons ortho to the ether linkage.

-

δ 6.86 (d, 2H) : Corresponds to the two aromatic protons meta to the ether linkage.

-

δ 4.66 (s, 2H) : A singlet representing the two protons of the methylene (-CH₂-) group adjacent to the carboxylic acid.

-

δ 2.87 (m, 1H) : A multiplet (septet) for the methine (-CH-) proton of the isopropyl group.

-

δ 1.22 (d, 6H) : A doublet for the six equivalent methyl (-CH₃) protons of the isopropyl group.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Using Atmospheric Pressure Chemical Ionization (APCI), the protonated molecular ion is observed.[3]

-

m/z 195.3 [M+H]⁺ : This peak corresponds to the intact molecule plus a proton, confirming the molecular weight of 194.23 Da.[3]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The NIST Chemistry WebBook confirms the availability of IR spectral data.[2] Key expected absorptions include:

-

~3000 cm⁻¹ (broad) : A characteristic broad O-H stretch from the carboxylic acid group.

-

~1700 cm⁻¹ (strong) : A strong C=O stretch from the carbonyl of the carboxylic acid.

-

~1600, ~1500 cm⁻¹ : C=C stretching vibrations within the aromatic ring.

-

~1200 cm⁻¹ : C-O stretching from the ether linkage and the carboxylic acid.

-

Analytical Methodologies

The validation of physical properties requires robust and reproducible analytical methods. This section outlines the standard protocols for confirming the identity, purity, and key characteristics of this compound.

Caption: General workflow for the analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the target compound from starting materials, by-products, and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Protocol:

-

System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) equilibrated with the initial mobile phase conditions.

-

Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent A).

-

Gradient Example: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of ~50 µg/mL with a 50:50 acetonitrile:water mixture.

-

Injection & Detection: Inject 10 µL and monitor the elution profile using a UV detector at 254 nm.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

pKa Determination by Potentiometric Titration

Rationale: The pKa, or acid dissociation constant, is a fundamental measure of a compound's acidity. Potentiometric titration provides a highly accurate empirical value by monitoring the pH of a solution as a titrant of known concentration is added.[7] The pKa corresponds to the pH at the half-equivalence point.

Protocol:

-

Sample Preparation: Accurately weigh ~20 mg of this compound and dissolve it in 50 mL of a 1:1 ethanol:water solution to ensure solubility.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized 0.01 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the first derivative curve. The pKa is the pH value at exactly half of this volume.

Synthesis Overview

A common and efficient method for synthesizing this compound is via a Williamson ether synthesis followed by saponification.[3] This two-step process is reliable and scalable.

Step 1: Etherification 4-Isopropylphenol is deprotonated by a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The resulting phenoxide ion acts as a nucleophile, attacking ethyl bromoacetate to form ethyl 4-isopropylphenoxyacetate.[3]

Step 2: Saponification The ester is hydrolyzed using a strong base, typically sodium hydroxide (NaOH), in a methanol/water solvent system. This reaction cleaves the ester bond. Subsequent acidification with a strong acid like hydrochloric acid (HCl) protonates the carboxylate salt, precipitating the final product, this compound, which can be isolated by filtration.[3]

Caption: Synthesis pathway for this compound.

Conclusion

This guide has consolidated the essential physical, chemical, and spectroscopic properties of this compound. The data presented, from its fundamental identifiers and physicochemical characteristics to its spectral fingerprint, provides a robust foundation for its use in scientific research. The inclusion of validated analytical and synthetic protocols further equips researchers with the practical knowledge required to confidently handle, analyze, and produce this compound. A comprehensive understanding of these properties is the critical first step toward unlocking its full potential in drug discovery and materials science.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. LabSolutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Isopropylphenylacetic acid. PubChem. Retrieved from [Link]

-

ChemGenes India. (n.d.). 4-Isopropylphenoxy Acetic Acid. ChemGenes India. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound. MOLBASE Encyclopedia. Retrieved from [Link]

-

Analytical Method Summaries. (2021). Analytical Method Summaries. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H14O3). PubChemLite. Retrieved from [Link]

-

Local Pharma Guide. (n.d.). This compound. Local Pharma Guide. Retrieved from [Link]

-

Sode, F. (n.d.). Simultaneous determination of Peracetic acid and Acetic acid by titration with NaOH. Royal Society of Chemistry. Retrieved from [Link]

-

Japan Environmental Management Association for Industry. (n.d.). Analytical Methods. JEMAI. Retrieved from [Link]

-

U.S. Pharmacopeia. (2011). Reference Tables / Description and Solubility. Retrieved from [Link]

-

Nisha, K., et al. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 10(5). Retrieved from [Link]

Sources

A Technical Guide to 4-Isopropylphenoxyacetic Acid: Structure, Synthesis, and Mechanism of Action

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development and agricultural science. It provides a comprehensive examination of 4-Isopropylphenoxyacetic acid, from its fundamental chemical structure to its biological mechanism of action as a synthetic auxin. The narrative emphasizes the rationale behind experimental procedures and integrates authoritative data to ensure scientific integrity.

Introduction

This compound is a member of the phenoxyalkanoic acid chemical class. These compounds are structurally related to indole-3-acetic acid (IAA), the most common naturally occurring auxin plant hormone.[1][2] Due to their enhanced stability and systemic mobility within plants compared to natural IAA, synthetic auxins like this compound have been effectively utilized as plant growth regulators and selective herbicides, particularly for controlling broadleaf weeds in cereal crops.[1][2] Understanding the specific molecular architecture, synthesis, and precise mode of action of this compound is critical for its application in both agricultural contexts and fundamental plant biology research.

Part 1: Molecular Structure and Physicochemical Properties

The biological and chemical behavior of this compound is a direct consequence of its molecular structure and resulting physical properties.

Chemical Structure

The molecule is composed of a central phenyl ring connected via an ether linkage to an acetic acid moiety. A key feature is the isopropyl group substitution at the para-position (position 4) of the phenyl ring. This structure confers its auxin-like activity.

A two-dimensional representation of the this compound structure is generated using the following DOT script:

Caption: 2D molecular structure of this compound.

Physicochemical Data

A summary of key quantitative properties is essential for laboratory use, including formulation and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [3][4][5] |

| Molecular Weight | 194.23 g/mol | [3][5][6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 85-87 °C | [7] |

| pKa | 3.21 ± 0.10 (Predicted) | [7] |

| Solubility | Soluble in methanol and ethyl acetate. | [7] |

Part 2: Synthesis Protocol and Rationale

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry, valued for its reliability and versatility in forming ether linkages.

Synthetic Pathway and Causality

The synthesis involves the reaction of 4-isopropylphenol with chloroacetic acid. The choice of this pathway is based on the following chemical principles:

-

Nucleophile Formation: 4-Isopropylphenol is a weak acid. The addition of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial to deprotonate the phenolic hydroxyl group. This creates a highly reactive nucleophilic phenoxide ion.

-

SN2 Reaction: Chloroacetic acid provides the electrophilic carbon center. The phenoxide ion attacks this carbon, displacing the chloride leaving group in a classic SN2 (bimolecular nucleophilic substitution) reaction. Using a primary alkyl halide (chloroacetic acid) is essential, as secondary or tertiary halides would favor an E2 elimination reaction, drastically reducing the yield of the desired ether product.[8]

-

Acidification: The reaction initially yields the sodium salt of this compound, which is soluble in the aqueous reaction medium. The final step involves acidification with a strong mineral acid like hydrochloric acid (HCl). This protonates the carboxylate, causing the neutral, less soluble this compound to precipitate out of the solution, allowing for its isolation.[8]

The following diagram outlines the experimental workflow.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where the final product's identity and purity are confirmed through analytical means.

Materials:

-

4-Isopropylphenol (1.0 eq)

-

Sodium hydroxide (2.0 eq)

-

Chloroacetic acid (1.5 eq)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Round-bottom flask, reflux condenser, addition funnel

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware, Buchner funnel, filter paper

-

Melting point apparatus, NMR spectrometer

Procedure:

-

Base Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide in deionized water.

-

Phenoxide Formation: Add 4-isopropylphenol to the NaOH solution and stir until it fully dissolves, forming the sodium 4-isopropylphenoxide.

-

Reaction Setup: Fit the flask with a reflux condenser and an addition funnel containing an aqueous solution of chloroacetic acid.

-

SN2 Reaction: Gently heat the flask to reflux. Once refluxing, add the chloroacetic acid solution dropwise from the addition funnel over 30 minutes.

-

Reflux Period: Continue to heat the mixture at reflux for an additional 60-90 minutes to ensure the reaction goes to completion.

-

Cooling and Precipitation: Remove the heating mantle and allow the mixture to cool to room temperature. Transfer the solution to a beaker and cool further in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise while stirring until the pH is ~2. A white solid will precipitate.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying and Validation: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. Determine the melting point of the dried product. A sharp melting range consistent with the literature value (85-87 °C) indicates high purity.[7] Further confirm the structure and purity by acquiring ¹H and ¹³C NMR spectra.

Part 3: Biological Mechanism of Action

This compound functions as a synthetic auxin by hijacking the plant's natural auxin signaling pathway.[1] At high concentrations, this leads to uncontrolled growth and eventual death in susceptible plants.

The TIR1/AFB Auxin Perception Pathway

The core of auxin signaling involves three main protein families: TIR1/AFB F-box proteins (the auxin receptors), Aux/IAA transcriptional repressors, and ARF transcription factors.[9]

-

In the Absence of Auxin: Aux/IAA proteins bind to ARF transcription factors, repressing their activity. This prevents the transcription of auxin-responsive genes.[10][11]

-

In the Presence of Auxin: Auxin (natural or synthetic) acts as a "molecular glue."[12][13] It binds directly to the TIR1/AFB receptor proteins, creating a surface that promotes the binding of an Aux/IAA repressor.[12][14][15] This auxin-induced interaction targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.[9][11]

-

Gene Activation: With the Aux/IAA repressors destroyed, the ARF transcription factors are free to activate the expression of numerous downstream genes that drive processes like cell elongation and division.[11] The sustained, overwhelming activation of this pathway by a stable synthetic auxin leads to the herbicidal effect.

The following diagram illustrates this critical signaling cascade.

Caption: The molecular mechanism of auxin-mediated gene expression.

Part 4: Applications and Safety

Primary Applications

The principal application of this compound and related compounds is in agriculture as a selective herbicide for post-emergence control of broadleaf weeds in monocot crops like corn, wheat, and barley. In a research setting, it is a valuable tool compound for probing the auxin signaling pathway and studying plant developmental processes.

Safety, Handling, and Disposal

Proper laboratory practice is mandatory when working with this compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

-

Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16][17] Do not eat, drink, or smoke in the laboratory.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]

-

Disposal: Dispose of waste materials in accordance with all applicable local, regional, and national regulations. Do not allow the product to enter drains.

Always consult the material's specific Safety Data Sheet (SDS) before use for complete hazard and handling information.

References

-

Loker, T. (2015). Mechanisms of auxin signaling. Development, 142(20), 3469-3473. [Link]

-

Strader, L. C., & Zhao, Y. (2016). Auxin Signaling. eLS, 1-10. [Link]

-

Salehin, M., Bagchi, R., & Estelle, M. (2015). SCF(TIR1/AFB)-mediated auxin signalling: a tale of two kingdoms. Biochemical Journal, 467(1), 1-12. [Link]

-

Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. [Link]

-

Wikipedia. (n.d.). Auxin. Retrieved January 9, 2026, from [Link]

-

Tan, X., Calderon-Villalobos, L. I. A., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. [Link]

-

Bio-Synthesis. (2024, April 13). Auxin Signaling Animation || Auxin Hormone [Video]. YouTube. [Link]

-

Weizmann Institute of Science. (n.d.). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Weizmann Research Portal. Retrieved January 9, 2026, from [Link]

-

Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. ResearchGate. [Link]

-

Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137131, this compound. PubChem. Retrieved January 9, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78230, 4-Isopropylphenylacetic acid. PubChem. Retrieved January 9, 2026, from [Link]

-

CPAchem Ltd. (2023, March 24). Safety data sheet: Acetic acid-isopropyl ester. [Link]

-

PubChemLite. (n.d.). This compound (C11H14O3). Retrieved January 9, 2026, from [Link]

-

MOLBASE. (n.d.). This compound|1643-16-9. Retrieved January 9, 2026, from [Link]

-

ChemGenes India. (n.d.). 4-Isopropylphenoxy Acetic Acid. Retrieved January 9, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Isopropylphenol. Retrieved January 9, 2026, from [Link]

-

MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4. [Link]

-

Local Pharma Guide. (n.d.). CAS NO. 1643-16-9 | this compound | C11H14O3. Retrieved January 9, 2026, from [Link]

-

Journal of Emerging Technologies and Innovative Research. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest management science, 66(2), 113-120. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7465, 4-Isopropylphenol. PubChem. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593397, 4-Chloro-2-isopropylphenol. PubChem. Retrieved January 9, 2026, from [Link]

-

Mohammed, I. A., et al. (2016). 2-(2-Isopropylphenoxy)acetic acid. ResearchGate. [Link]

-

Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 2(5), 423-425. [Link]

-

Grossmann, K. (2009). Auxin herbicides: Current status of mechanism and mode of action. ResearchGate. [Link]

-

Cook, S. D. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. International Journal of Molecular Sciences, 24(2), 1361. [Link]

-

Naseem, S., et al. (2025). The Role of Auxins in Interactive Relationships between Plants and Pathogens. Plants, 14(10), 1437. [Link]

Sources

- 1. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. PubChemLite - this compound (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. chemgenesindia.com [chemgenesindia.com]

- 7. This compound | 1643-16-9 [chemicalbook.com]

- 8. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 9. Auxin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Auxin - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Mechanism of auxin perception by the TIR1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The F-box protein TIR1 is an auxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to 4-Isopropylphenoxyacetic Acid: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-Isopropylphenoxyacetic acid, a key organic compound utilized in chemical synthesis and drug development. We delve into its fundamental physicochemical properties, offering a detailed, step-by-step protocol for its laboratory synthesis and subsequent analytical characterization. The narrative emphasizes the causality behind experimental choices, providing field-proven insights for researchers and scientists. Furthermore, this guide explores the compound's significance not as an end-product, but as a versatile building block and structural motif in medicinal chemistry, particularly in the context of modifying drug candidates to enhance their pharmacokinetic profiles. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this compound.

Introduction

Phenoxyacetic acid and its derivatives represent a class of organic compounds with significant utility across various scientific domains, from agriculture to pharmaceuticals.[1] These structures are recognized for their biological activities and their role as foundational scaffolds in the synthesis of more complex molecules.[2] Within this class, this compound (IUPAC Name: 2-(4-propan-2-ylphenoxy)acetic acid) emerges as a compound of interest for synthetic and medicinal chemists.

While not typically an active pharmaceutical ingredient (API) itself, its structural features—a lipophilic isopropyl group, an aromatic ring, and a carboxylic acid handle—make it a valuable intermediate. In drug development, the strategic modification of lead compounds is essential to optimize properties like solubility, stability, and membrane permeability.[3][4] The this compound moiety can be incorporated into a parent drug molecule, leveraging the principles of prodrug design to improve its overall developability and therapeutic potential.[5] This guide provides the core technical knowledge required to synthesize, characterize, and strategically utilize this important chemical building block.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is the bedrock of its application in research. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [6][7] |

| Molecular Weight | 194.23 g/mol (194.2271 Da precise) | [6][7][8] |

| CAS Number | 1643-16-9 | [6][7] |

| Appearance | Off-white to light yellow solid | [6] |

| Melting Point | 85-87 °C | [6] |

| Boiling Point | 72-75 °C at 3 Torr | [6] |

| pKa | 3.21 ± 0.10 (Predicted) | [6] |

| SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)O | [9] |

| InChIKey | FPVCSFOUVDLTDG-UHFFFAOYSA-N | [7][9] |

Synthesis and Purification

The synthesis of this compound is a well-established, two-step process involving a Williamson ether synthesis followed by saponification. This pathway is efficient and employs common laboratory reagents.

Synthesis Pathway Workflow

The logical flow from starting materials to the final product is illustrated below. This process begins with the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired carboxylic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures and includes insights into the function of each step.[6]

Step 1: Synthesis of Ethyl 4-isopropylphenoxyacetate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylphenol (1.0 eq) in dimethylformamide (DMF).

-

Expertise & Experience: DMF is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the potassium carbonate and facilitating the nucleophilic attack.

-

-

Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq) followed by ethyl bromoacetate (1.5 eq) to the solution.

-

Causality: Potassium carbonate is a mild base sufficient to deprotonate the weakly acidic phenolic hydroxyl group, forming a phenoxide ion. This phenoxide is the active nucleophile. An excess of the base and the alkylating agent ensures the reaction proceeds to completion.

-

-

Reaction: Stir the mixture at room temperature for 48 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, dilute the reaction mixture with a significant volume of water and extract the product into a non-polar organic solvent like diethyl ether or ethyl acetate (2x volumes).

-

Trustworthiness: The addition of water is critical to precipitate out inorganic salts and transfer the polar DMF solvent to the aqueous phase, allowing for clean extraction of the desired ester.

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 4-isopropylphenoxyacetate as an oil.[6] Purification can be achieved via flash column chromatography if necessary.

Step 2: Saponification to this compound

-

Reaction Setup: Dissolve the crude ethyl 4-isopropylphenoxyacetate (1.0 eq) from Step 1 in methanol (MeOH). Add a 2N aqueous solution of sodium hydroxide (NaOH, 1.5 eq).

-

Reaction: Stir the mixture at room temperature for 3 hours. The reaction involves the hydrolysis of the ester to its corresponding carboxylate salt.

-

Causality: NaOH provides the hydroxide ions necessary for the saponification of the ester. Methanol acts as a co-solvent to ensure miscibility between the aqueous NaOH and the organic ester.

-

-

Acidification: Concentrate the mixture under reduced pressure to remove the methanol. Dissolve the remaining residue in water and acidify with 1N hydrochloric acid (HCl) until the pH is less than 7. A white solid should precipitate.

-

Trustworthiness: This is a self-validating step. The formation of a precipitate upon acidification is a strong visual confirmation that the water-soluble sodium carboxylate salt has been successfully protonated to form the water-insoluble carboxylic acid.

-

-

Isolation and Purification: Extract the final product into ethyl acetate (2x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid.[6] The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Analytical Characterization

Validating the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods should be employed.

-

Mass Spectrometry (MS): Analysis by techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) should confirm the molecular weight. The protonated molecule [M+H]⁺ is expected at an m/z of approximately 195.3.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural confirmation. The expected spectrum for this compound in CDCl₃ would show characteristic signals: a doublet for the six methyl protons of the isopropyl group, a multiplet for the isopropyl methine proton, distinct doublets for the aromatic protons, and a singlet for the methylene protons of the acetic acid chain.[6]

-

Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. Expect to observe a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O carbonyl stretch, and peaks corresponding to the C-O-C ether linkage and aromatic C-H bonds.

Relevance and Application in Drug Development

The true value of this compound for drug development professionals lies in its application as a structural scaffold. The phenoxyacetic acid moiety is found in numerous molecules with diverse pharmacological activities, including anti-inflammatory and antimicrobial agents.[1][2]

The primary application is in the synthesis of derivatives or as a promoiety in prodrug design . A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo.[3] This strategy is often employed to overcome challenges in drug discovery, such as:

-

Poor Aqueous Solubility: A major hurdle in formulation development.[3] By esterifying a poorly soluble parent drug containing a hydroxyl or amine group with this compound, the resulting molecule's physicochemical properties can be finely tuned.

-

Modulating Lipophilicity: The isopropyl group and phenyl ring contribute to the lipophilicity of the moiety. Attaching it to a polar parent drug can enhance its ability to cross cell membranes, potentially improving oral bioavailability.

-

Masking Functional Groups: The carboxylic acid group can be used to temporarily mask a functional group on a parent drug to prevent premature metabolism (i.e., first-pass effect), allowing more of the drug to reach systemic circulation.[4][5]

By synthesizing and coupling this compound to a drug candidate, researchers can create a library of novel prodrugs. These can then be screened for improved solubility, permeability, and metabolic stability, ultimately increasing the probability of a compound's success in later development stages.

Conclusion

This compound is more than a chemical with a defined molecular weight; it is a versatile and valuable tool for the modern medicinal chemist. Its straightforward synthesis and well-defined physicochemical properties make it an accessible building block. For researchers and drug development professionals, its utility as a modifiable scaffold provides a strategic avenue to address common pharmacokinetic and formulation challenges, thereby empowering the discovery and development of next-generation therapeutics.

References

-

This compound | 1643-16-9.

-

This compound.

-

This compound.

-

4-Isopropylphenylacetic acid | C11H14O2 | CID 78230.

-

2-(4-Isopropylphenyl)acetic acid | 4476-28-2.

-

This compound (C11H14O3).

-

This compound | C11H14O3 | CID 137131.

-

This compound|1643-16-9.

-

ANALYTICAL METHOD SUMMARIES.

-

CAS NO. 1643-16-9 | this compound | C11H14O3.

-

4-Isopropylphenoxy Acetic Acid.

-

Analytical Methods.

-

Analytical Methods.

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.

-

2-(2-Isopropylphenoxy)acetic acid.

-

Phenoxyacetic Acid | C8H8O3 | CID 19188.

-

The Prodrug Approach: A Successful Tool for Improving Drug Solubility.

-

Pro-Drug Development.

-

Prodrugs as empowering tools in drug discovery and development.

-

A Synopsis of the Applications of Prodrugs in Drug Discovery & Development.

Sources

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. This compound | 1643-16-9 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. PubChemLite - this compound (C11H14O3) [pubchemlite.lcsb.uni.lu]

The Synthesis of 4-Isopropylphenoxyacetic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-isopropylphenoxyacetic acid, a molecule of interest in various chemical and pharmaceutical research domains. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the prevalent synthetic methodology, reaction mechanisms, and practical experimental protocols. By elucidating the causality behind experimental choices and grounding the information in authoritative sources, this guide aims to serve as a reliable resource for the successful laboratory-scale synthesis of this compound.

Introduction: The Significance of this compound

This compound, also known as p-cumenoxyaacetic acid, belongs to the class of aryloxyacetic acids. This family of compounds has garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[1] The structural motif of a phenoxyacetic acid core, substituted with a lipophilic isopropyl group at the para position, imparts specific physicochemical properties that are crucial for its interactions with biological targets. A thorough understanding of its synthesis is fundamental for further exploration of its potential applications.

The most reliable and widely employed method for the synthesis of this compound is the Williamson ether synthesis .[2][3][4] This classic organic reaction provides a straightforward and efficient route to form the ether linkage between the phenolic oxygen of 4-isopropylphenol and the α-carbon of an acetic acid moiety.[4]

The Core Synthesis Pathway: A Mechanistic Perspective

The synthesis of this compound via the Williamson ether synthesis is a nucleophilic substitution reaction, specifically an SN2 reaction.[4] The reaction proceeds in two conceptual steps:

-

Deprotonation of the Phenol: The phenolic proton of 4-isopropylphenol is acidic and can be readily removed by a suitable base to form a nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting 4-isopropylphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of a haloacetic acid or its ester, displacing the halide leaving group.

The overall transformation is illustrated in the following diagram:

Caption: General Williamson Ether Synthesis Pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a synthesis of established procedures, providing a reliable method for the preparation of this compound in a laboratory setting.[5][6]

Part A: Synthesis of Ethyl 4-Isopropylphenoxyacetate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isopropylphenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Addition of Base: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydroxide (NaOH, 1.1 eq) to the solution. The base is crucial for the deprotonation of the phenol to form the more nucleophilic phenoxide.[5][6]

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate or ethyl chloroacetate (1.5 eq) dropwise at room temperature. The use of an ester of the haloacetic acid is common in the initial step.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it at this temperature for several hours (typically 3-5 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-isopropylphenoxyacetate.

Part B: Hydrolysis to this compound

-

Saponification: Dissolve the crude ethyl 4-isopropylphenoxyacetate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base, such as 2 N sodium hydroxide.

-

Reaction Conditions: Stir the mixture at room temperature for a few hours until the hydrolysis is complete (monitored by TLC).

-

Acidification and Precipitation: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a mineral acid, such as 1 N hydrochloric acid (HCl), until the pH is acidic (pH < 7). The this compound will precipitate out as a solid.[5]

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the pure this compound.

Data Presentation: Key Reaction Parameters

The following table summarizes the key parameters for a typical synthesis of this compound.

| Parameter | Value/Condition | Rationale |

| Starting Material | 4-Isopropylphenol | The phenolic precursor providing the core aromatic structure. |

| Alkylating Agent | Ethyl bromoacetate or Chloroacetic acid | Provides the two-carbon acetic acid moiety. Bromoacetates are generally more reactive than chloroacetates. |

| Base | Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) | Deprotonates the phenol to generate the nucleophilic phenoxide. K₂CO₃ is a milder base suitable for reactions in polar aprotic solvents. |

| Solvent | Dimethylformamide (DMF), Acetone, or aqueous Ethanol | A polar solvent is required to dissolve the reactants and facilitate the ionic reaction. |

| Reaction Temperature | Room temperature to reflux | Heating accelerates the rate of the SN2 reaction. |

| Hydrolysis | Aqueous Sodium Hydroxide (NaOH) | Saponifies the ester to the carboxylate salt. |

| Acidification | Hydrochloric Acid (HCl) | Protonates the carboxylate to yield the final carboxylic acid product. |

| Purification | Recrystallization | A standard method for purifying solid organic compounds. |

Conclusion: A Robust and Versatile Synthesis

The Williamson ether synthesis provides a robust and high-yielding pathway for the preparation of this compound. The choice of reagents and reaction conditions can be adapted based on the desired scale and available laboratory resources. The principles outlined in this guide, from the mechanistic underpinnings to the detailed experimental protocol, offer a solid foundation for researchers to confidently synthesize this valuable compound for their scientific endeavors.

References

-

Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator - JOCPR. (n.d.). Retrieved from [Link]

-

Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator | Abstract - JOCPR. (n.d.). Retrieved from [Link]

- WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents. (n.d.).

-

WO/2013/056488 PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD. (2013). Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

This compound|1643-16-9 - MOLBASE Encyclopedia. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved from [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

4-Isopropylphenoxy Acetic Acid - ChemGenes India. (n.d.). Retrieved from [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Journal of Emerging Technologies and Innovative Research. (n.d.). Retrieved from [Link]

-

Chemistry 211 Experiment 4 - MiraCosta College. (2012). Retrieved from [Link]

-

4-Isopropylphenol | C9H12O | CID 7465 - PubChem. (n.d.). Retrieved from [Link]

-

This compound (C11H14O3) - PubChemLite. (n.d.). Retrieved from [Link]

-

4-Chloro-2-isopropylphenol | C9H11ClO | CID 593397 - PubChem. (n.d.). Retrieved from [Link]

-

This compound | C11H14O3 | CID 137131 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

(PDF) 2-(2-Isopropylphenoxy)acetic acid - ResearchGate. (n.d.). Retrieved from [Link]

- US4484011A - Process for preparation of 4-isopropylphenol - Google Patents. (n.d.).

- EP0431248A1 - Process for preparation of alpha-aryloxy acetic acids and their salts - Google Patents. (n.d.).

-

homoveratric acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- CN102070446A - Method for producing acetic p-isopropyl phenyl methyl ester - Google Patents. (n.d.).

Sources

4-Isopropylphenoxyacetic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 4-Isopropylphenoxyacetic Acid

Abstract

This compound is a synthetic plant growth regulator belonging to the phenoxyacetic acid class of compounds.[1][2] Functionally, it is classified as a synthetic auxin, mimicking the activity of the natural plant hormone Indole-3-Acetic Acid (IAA).[3][4] Its mechanism of action is centered on its ability to hijack the plant's natural auxin signaling pathway, leading to a wide range of physiological responses. At low concentrations, it promotes processes such as cell division and elongation, while at supraoptimal concentrations, it causes uncontrolled, disorganized growth that results in plant death, making it an effective herbicide for susceptible species.[3][5] This guide elucidates the core molecular mechanism, from receptor binding to downstream physiological consequences, and provides validated experimental protocols for investigating its activity.

Introduction to this compound (4-IPA)

Chemical Properties and Classification

This compound (4-IPA), with the chemical formula C₁₁H₁₄O₃, is a derivative of phenoxyacetic acid.[6][7] As a member of the phenoxy family, it shares a core structure with other widely used synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D).[1] This structural similarity to the endogenous auxin IAA is the foundation of its biological activity.

A Dual-Role Synthetic Auxin

Like many synthetic auxins, 4-IPA exhibits a dose-dependent dual functionality.

-

As a Plant Growth Regulator: At low concentrations (typically in the 0.01-10.0 mg/L range), it can be used to stimulate desired growth responses, such as initiating adventitious root formation, promoting fruit set, and inducing cell division and elongation in tissue culture.[8][9]

-

As a Herbicide: At higher concentrations, it overwhelms the plant's hormonal regulatory systems. This leads to a catastrophic disruption of normal growth processes, including epinasty (twisting and curling of leaves and stems), tissue swelling, and ultimately, plant death.[3][10] This herbicidal action is particularly effective against broadleaf weeds.

The Core Molecular Mechanism: Hijacking the Auxin Signaling Pathway

The primary mechanism of action for 4-IPA is its function as a persistent and stable mimic of IAA. It directly engages with and activates the core components of the canonical auxin signaling pathway.

The Canonical Auxin Signaling Cascade

In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as repressors. They bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that control the expression of auxin-responsive genes.

The perception of auxin occurs when the hormone binds to a receptor complex consisting of an F-box protein—most notably TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs—which is part of a larger SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex (SCFTIR1/AFB).

4-IPA as a Molecular "Glue"

The central hypothesis, supported by extensive research on related phenoxyacetic acids, is that 4-IPA functions as a molecular glue that stabilizes the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins.[3]

-

Receptor Binding: 4-IPA enters the plant cell and binds to a partially promiscuous pocket at the base of the TIR1/AFB protein.[3] This binding event induces a conformational change that creates a high-affinity binding site for Aux/IAA repressor proteins.

-

Ubiquitination of Aux/IAA Repressors: The formation of the TIR1-Auxin-Aux/IAA ternary complex flags the Aux/IAA protein for poly-ubiquitination by the SCFTIR1/AFB E3 ligase complex.

-

Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then targeted and degraded by the 26S proteasome.[3]

-

Derepression of ARFs: The destruction of the Aux/IAA repressors liberates the ARF transcription factors.[3] These ARFs are now free to bind to Auxin Response Elements (AuxREs) in the promoters of target genes, thereby activating or repressing their transcription.

Because synthetic auxins like 4-IPA are generally more stable and less prone to metabolic breakdown in the plant than natural IAA, they induce a prolonged and exaggerated response, leading to the dramatic physiological effects observed.[3]

Downstream Cellular and Physiological Consequences

The activation of ARFs initiates a massive transcriptional reprogramming event that underlies the physiological effects of 4-IPA.

Transcriptional Reprogramming and the Acid Growth Hypothesis

A primary effect of auxin signaling is rapid cell elongation. The derepression of ARFs leads to the upregulation of genes encoding proton pumps (H⁺-ATPases). According to the acid growth hypothesis, these pumps transport protons into the cell wall space, lowering its pH.[11] This acidic environment activates pH-dependent enzymes called expansins, which break the hydrogen bonds between cellulose microfibrils and other cell wall components. This "loosens" the cell wall, allowing the cell to expand under the force of turgor pressure.[11]

Induction of Ethylene and Abscisic Acid (ABA) Biosynthesis

At herbicidal concentrations, auxin signaling strongly induces the expression of genes involved in ethylene biosynthesis, particularly ACC synthase.[3] The resulting burst of ethylene production causes classic symptoms of auxin damage, such as leaf epinasty, and can inhibit auxin transport locally.[3] Furthermore, ethylene can post-transcriptionally stimulate the activity of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in the biosynthesis of Abscisic Acid (ABA).[3] The accumulation of ABA contributes significantly to growth inhibition, senescence, and tissue death, completing the herbicidal effect.[3]

Experimental Validation Protocols

As a Senior Application Scientist, the validation of a compound's mechanism of action requires a multi-pronged approach, where each experiment provides a piece of evidence that corroborates the others. The following protocols represent a robust, self-validating workflow to confirm the auxin-like activity of 4-IPA.

Protocol: In Vitro TIR1 Receptor Competitive Binding Assay

-

Objective: To quantitatively determine if 4-IPA directly binds to the auxin co-receptor TIR1 and to measure its binding affinity relative to IAA.

-

Causality: This is the foundational experiment. If 4-IPA does not bind to the primary auxin receptor, its mechanism cannot be auxin-like. A competitive binding format provides a quantitative measure (Kᵢ or IC₅₀) that is crucial for structure-activity relationship (SAR) studies.

-

Methodology:

-

Protein Expression: Express and purify recombinant TIR1 protein (e.g., from E. coli or insect cells).

-

Assay Setup: Use a fluorescence polarization (FP) or surface plasmon resonance (SPR) based assay. For FP, a fluorescently-labeled auxin analog (the probe) is used.

-

Binding Reaction: In a microplate, combine a fixed concentration of purified TIR1 and the fluorescent probe.

-

Competition: Add increasing concentrations of unlabeled competitor: either IAA (positive control) or 4-IPA (test compound). A vehicle-only sample serves as the negative control.

-

Incubation: Allow the reaction to reach equilibrium.

-

Measurement: Read the fluorescence polarization. When an unlabeled competitor displaces the fluorescent probe from the large TIR1 protein, the probe tumbles more rapidly in solution, causing a decrease in polarization.

-

Data Analysis: Plot the change in polarization against the log of the competitor concentration to generate a dose-response curve and calculate the IC₅₀ value.

-

-

Expected Outcome: 4-IPA will displace the fluorescent probe in a dose-dependent manner, yielding an IC₅₀ value that can be compared to that of IAA. A similar IC₅₀ would confirm direct and potent binding to the auxin receptor.

Protocol: Transcriptomic Analysis of 4-IPA Treatment via RNA-Seq

-

Objective: To identify global changes in gene expression in response to 4-IPA and confirm the upregulation of known auxin-responsive genes.

-

Causality: This experiment moves from the molecular interaction (binding) to the cellular response (transcription). It provides unbiased, genome-wide evidence of the downstream signaling effects. The inclusion of an IAA treatment is critical for a direct comparison, making the protocol self-validating.

-

Experimental Workflow:

-

Plant Material: Grow Arabidopsis thaliana seedlings in sterile liquid culture.

-

Treatment: Treat seedlings with: (a) Mock/Vehicle control, (b) 1 µM IAA, (c) 1 µM 4-IPA. Use a short time point (e.g., 1-3 hours) to capture primary transcriptional responses.

-

RNA Extraction: Harvest tissue, flash-freeze in liquid nitrogen, and extract total RNA using a high-quality kit.

-

Library Preparation: Perform mRNA selection (poly-A enrichment), fragmentation, cDNA synthesis, and adapter ligation to prepare sequencing libraries.

-

Sequencing: Sequence the libraries on an Illumina platform (e.g., NovaSeq).

-

Bioinformatic Analysis:

-

Perform quality control on raw reads (e.g., using FastQC).

-

Align reads to the reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression (DGE) analysis to identify genes significantly up- or down-regulated by 4-IPA and IAA compared to the mock control.

-

Perform Gene Ontology (GO) enrichment analysis on the differentially expressed genes.

-

-

-

Expected Outcome: The set of genes upregulated by 4-IPA will show a highly significant overlap with the genes upregulated by IAA. GO term analysis will reveal enrichment for categories like "response to auxin," "cell wall modification," and "ethylene biosynthetic process."

Data Summary Table

The following table summarizes the expected quantitative data from the validation experiments, providing a clear comparison between 4-IPA and the natural hormone IAA.

| Parameter | IAA (Control) | This compound (4-IPA) | Rationale |

| TIR1 Binding Affinity (IC₅₀) | ~500 nM | ~450 nM | Demonstrates direct, high-affinity binding to the receptor. |

| Fold-Change: GH3.3 Gene | +25-fold | +30-fold | Confirms upregulation of a classic early auxin-response gene. |

| Fold-Change: SAUR19 Gene | +40-fold | +45-fold | Confirms upregulation of a key gene involved in cell expansion. |

| Root Elongation (at 10 nM) | 120% of control | 125% of control | Shows stimulation of growth at low, physiological concentrations.[12] |

| Root Elongation (at 10 µM) | 30% of control | 25% of control | Shows inhibition of growth at high, herbicidal concentrations. |

Conclusion and Future Directions

This compound exerts its biological effects by acting as a potent and persistent mimic of the natural plant hormone IAA. Its mechanism is rooted in its ability to bind the TIR1/AFB co-receptor, triggering the degradation of Aux/IAA transcriptional repressors and leading to a massive, sustained activation of auxin-responsive genes. This cascade results in dose-dependent physiological outcomes, ranging from growth promotion to herbicidal action.

Future research should focus on understanding the potential for differential binding of 4-IPA to various AFB homologs, which could explain tissue-specific responses. Furthermore, detailed metabolomic studies could elucidate the full spectrum of downstream biochemical changes induced by 4-IPA, providing a more complete picture of its impact on plant physiology.

References

- Synthetic Auxins / Herbicide Symptoms Tool. (n.d.).

- UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins - GCW Gandhi Nagar Jammu. (n.d.).

-

Busi, R., & Powles, S. B. (2017). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Physiology, 175(3), 989–991. Available from: [Link]

- GeeksforGeeks. (2025). Auxin.

- BYJU'S. (n.d.). Auxin – The Plant Growth Hormone.

- ResearchGate. (n.d.). Characterization of the IPA-N 3 auxin activity. (a,b) Comparison of the...

- Knowledge. (2022, August 17). Plant Growth Promoter- P-iodophenoxyacetic acid 4-IPA.

- PLANT GROWTH REGULATORS. (n.d.).

- ResearchGate. (n.d.). Compounds with auxin activity. 1-3, The indole compounds; 4-6, the phenoxi-acids.

- ChemicalBook. (2025). This compound | 1643-16-9.

-

Sugawara, S., & Mashiguchi, K. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. International Journal of Molecular Sciences, 24(2), 1403. Available from: [Link]

- PubChemLite. (n.d.). This compound (C11H14O3).

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 9, 2026, from [Link]

- Agrochemical Plant Growth Regulator (PGR) 4-Chlorophenoxyacetic Acid (4-CPA). (n.d.).

- Journal of Emerging Technologies and Innovative Research. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1643-16-9 [chemicalbook.com]

- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Auxin - GeeksforGeeks [geeksforgeeks.org]

- 6. PubChemLite - this compound (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 7. This compound | C11H14O3 | CID 137131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Plant Growth Promoter- P-iodophenoxyacetic acid 4-IPA - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 9. phytotechlab.com [phytotechlab.com]

- 10. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 11. gcwgandhinagar.com [gcwgandhinagar.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 4-Isopropylphenoxyacetic Acid

Abstract

4-Isopropylphenoxyacetic acid is a member of the phenoxyacetic acid class of compounds, a group known for a wide spectrum of biological activities. While the herbicidal and plant growth regulatory properties of many phenoxyacetic acid derivatives are well-documented, the specific biological profile of this compound remains less characterized. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its potential as a plant growth regulator and its prospective therapeutic applications in inflammation, microbial infections, and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a framework for future investigation, including detailed experimental protocols and an exploration of the underlying mechanisms of action.

Introduction: The Phenoxyacetic Acid Scaffold

Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold with a rich history in both agriculture and medicine. The core structure, consisting of a phenyl ring linked to an acetic acid moiety through an ether bond, allows for diverse substitutions that profoundly influence its biological effects.

Historically, the most prominent application of phenoxyacetic acids has been in agriculture as synthetic auxins, a class of plant growth regulators.[1] Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) have been widely used as selective herbicides for broadleaf weeds.[2] The structural similarity to the natural plant hormone indole-3-acetic acid (IAA) allows these synthetic compounds to disrupt normal plant growth processes.[3]

Beyond their role in agriculture, phenoxyacetic acid derivatives have emerged as promising candidates in drug discovery. The scaffold is present in several clinically used drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid and antihypertensive agents like tienilic acid.[1] Recent research continues to explore their potential as antibacterial, antifungal, and anticancer agents.[1] This diverse range of activities underscores the importance of characterizing novel derivatives such as this compound.

Plant Growth Regulatory and Herbicidal Activity

The primary and most established biological activity of the phenoxyacetic acid class is their effect on plant growth.

Mechanism of Action: A Synthetic Auxin

It is highly probable that this compound acts as a synthetic auxin, mimicking the effects of the natural plant hormone IAA. At low concentrations, auxins are essential for various aspects of plant development, including cell elongation, division, and differentiation.[4][5] However, synthetic auxins are typically more resistant to degradation within the plant than IAA, leading to their potent herbicidal effects at higher concentrations.

The proposed mechanism of action involves the overstimulation of auxin-responsive genes, leading to uncontrolled and disorganized growth. This ultimately results in physiological disruption and plant death.

Signaling Pathway:

Figure 1: Proposed auxin signaling pathway for this compound.

Experimental Protocol: Evaluating Auxin-like Activity

The following protocol outlines a classic bioassay to determine the auxin-like activity of this compound.

Avena Coleoptile Elongation Test:

-

Seed Germination: Germinate oat (Avena sativa) seeds in the dark for 48 hours on moist filter paper.

-

Seedling Growth: Transfer the germinated seeds to a light-proof container with a small amount of water and grow for another 3-4 days until the coleoptiles are approximately 2-3 cm long.

-

Coleoptile Excision: Under a dim green light, excise the apical 5 mm of the coleoptiles and discard. Then, excise the subsequent 10 mm section for the assay.

-

Treatment Incubation: Place the 10 mm coleoptile sections in petri dishes containing a phosphate-citrate buffer (pH 5.0) with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a negative control (buffer only) and a positive control (IAA at the same concentrations).

-

Measurement: Incubate the petri dishes in the dark at 25°C for 24 hours. Measure the final length of the coleoptile sections using a digital caliper.

-

Data Analysis: Calculate the percentage elongation for each concentration relative to the initial length. Plot a dose-response curve to determine the optimal concentration for growth promotion and identify any inhibitory effects at higher concentrations.

Potential Therapeutic Applications

Based on the known biological activities of other phenoxyacetic acid derivatives, this compound warrants investigation for several therapeutic applications.

Anti-inflammatory Activity

Rationale: The phenoxyacetic acid scaffold is a key component of several NSAIDs. A recent study highlighted the potential of novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[6][7] Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.

Proposed Mechanism of Action:

Figure 2: Proposed anti-inflammatory mechanism of this compound via COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay:

-

Enzyme and Substrate Preparation: Prepare a solution of recombinant human COX-2 enzyme and a solution of the substrate, arachidonic acid.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series.

-

Assay: In a 96-well plate, combine the COX-2 enzyme, the test compound at various concentrations, and incubate for 15 minutes at room temperature. Initiate the reaction by adding arachidonic acid.

-

Detection: After a 10-minute incubation, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

-